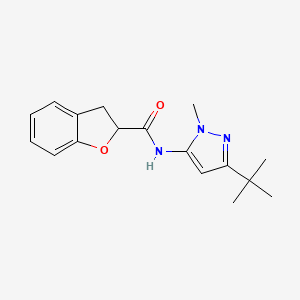![molecular formula C16H20N4O B7515953 (3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT, and it is a derivative of piperidine and triazole. DMPT has been found to exhibit unique properties that make it useful in different research areas, including biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
The mechanism of action of DMPT is mainly attributed to its ability to activate the mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. DMPT activates this pathway by inhibiting the activity of the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. By inhibiting TSC1/2, DMPT promotes the activation of mTOR, leading to increased cell growth and metabolism.
Biochemical and Physiological Effects:
DMPT has been found to exhibit various biochemical and physiological effects, including increased protein synthesis, enhanced glucose uptake, and improved lipid metabolism. These effects are mainly attributed to the activation of the mTOR pathway, which plays a crucial role in regulating these processes. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages and limitations when used in lab experiments. One advantage is its potent activation of the mTOR pathway, which makes it useful in studying cell growth and metabolism. DMPT also exhibits antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs. However, one limitation of DMPT is its potential toxicity, which may affect the validity of experimental results. Therefore, caution should be taken when using DMPT in lab experiments.
Direcciones Futuras
There are several future directions for the use of DMPT in scientific research. One direction is the development of new drugs that exhibit antifungal and antibacterial properties based on the structure of DMPT. Another direction is the investigation of the potential use of DMPT in the treatment of metabolic disorders such as diabetes and obesity. DMPT's potent activation of the mTOR pathway makes it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, the use of DMPT in environmental science for the removal of pollutants from water and soil is another promising direction for future research.
Métodos De Síntesis
DMPT can be synthesized using different methods, including the reaction of piperidine with 4-(1,2,4-triazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to purification and isolation to obtain pure DMPT. Other methods of synthesis include the use of other piperidine derivatives and triazole compounds.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, DMPT has been found to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which is essential for regulating cell growth and metabolism. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-7-13(2)9-19(8-12)16(21)14-3-5-15(6-4-14)20-11-17-10-18-20/h3-6,10-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUBINPLWFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)








![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)
